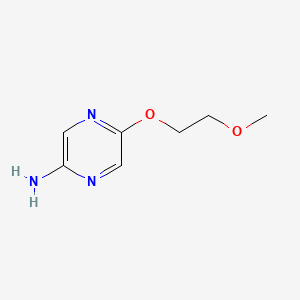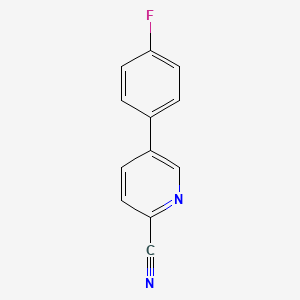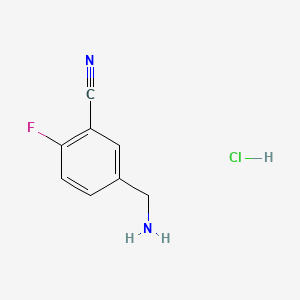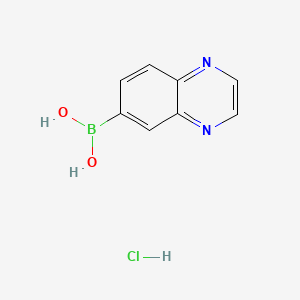
Quinoxalin-6-ylboronic acid hydrochloride
説明
Quinoxalin-6-ylboronic acid hydrochloride is an organic compound with the molecular formula C8H8BClN2O2 and a molecular weight of 210.43 . It is typically available in solid form .
Molecular Structure Analysis
The InChI code for Quinoxalin-6-ylboronic acid hydrochloride is1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Quinoxalin-6-ylboronic acid hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Design and Synthesis of Aldose Reductase Inhibitors
Quinoxalinone derivatives, including those related to quinoxalin-6-ylboronic acid hydrochloride, have been synthesized and evaluated for their potential as aldose reductase inhibitors. This enzyme is a key target for managing diabetic complications, making these compounds valuable for therapeutic research. The design incorporates phenolic structures to combine antioxidant activity, enhancing their potential against diabetic complications. Compounds in this category have shown potent and selective inhibition of aldose reductase, with IC50 values in the low micromolar range, suggesting their significant therapeutic potential (Qin et al., 2015).
Fluorescent Quinoxaline Derivatives
Research into quinoxalines has also extended into the development of fluorescent compounds, which can have applications ranging from molecular probes to materials science. A novel quinoxalinylium derivative was synthesized, demonstrating potential as a fluorescent marker due to its strong emission at 580 nm upon excitation. This illustrates the versatility of quinoxaline derivatives in creating functional materials with specific optical properties (Koner & Ray, 2008).
Corrosion Inhibition Studies
Quinoxaline derivatives have been investigated for their ability to inhibit corrosion, particularly in metals like mild steel, which is crucial for extending the lifespan of industrial materials. Studies show that certain quinoxaline-based compounds can effectively reduce the corrosion rate in acidic environments, indicating their potential as protective coatings or additives in metal processing and preservation (Olasunkanmi & Ebenso, 2019).
Electrochemical Studies
The redox behavior of quinoxaline carboxylic acid derivatives has been studied extensively, providing insights into their electrochemical properties. These studies are foundational for applications in electrochemical sensors, batteries, and other electronic devices. The understanding of their redox mechanism in various pH conditions can lead to the development of novel electrochemical materials with tailored properties (Shah et al., 2014).
Safety And Hazards
Quinoxalin-6-ylboronic acid hydrochloride is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .
特性
IUPAC Name |
quinoxalin-6-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUKKXQGTXCLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=CN=C2C=C1)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662802 | |
| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-6-ylboronic acid hydrochloride | |
CAS RN |
852362-25-5 | |
| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

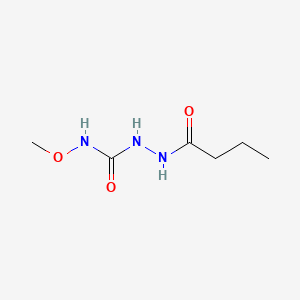
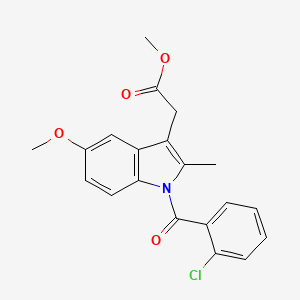
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)
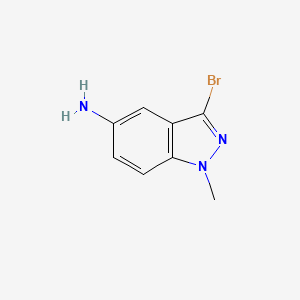
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)
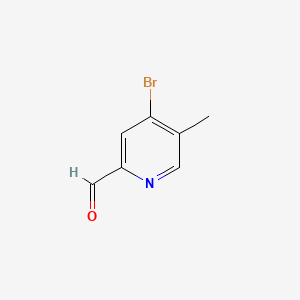
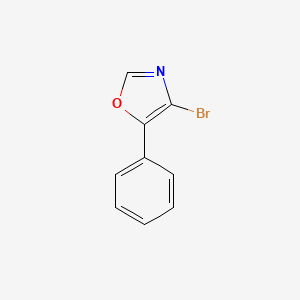
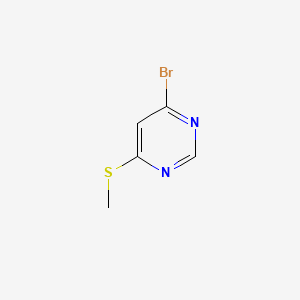
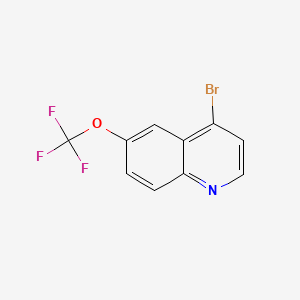
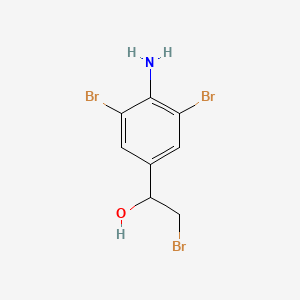
![(3S)-3-[(tert-Butyloxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopiperidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B592013.png)
